4,6-dimethyl-1H-indole-2-carboxylic Acid

Antitubercular drug discovery MmpL3 inhibition Mycobacterium tuberculosis

For MmpL3 antitubercular programs, the 4,6-dimethyl substitution is a critical potency determinant against drug-sensitive and multidrug-resistant M. tuberculosis—generic indole-2-carboxylic acid is scientifically invalid. This building block is also mandatory for replicating Pfizer thyroid receptor modulator scaffolds (US6723744) and serves PPARγ partial agonist research. Procure ≥98% purity to ensure SAR fidelity.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 383132-27-2
Cat. No. B1306672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1H-indole-2-carboxylic Acid
CAS383132-27-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(NC2=C1)C(=O)O)C
InChIInChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14)
InChIKeyHRHYVQGVACIBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1H-indole-2-carboxylic Acid (CAS 383132-27-2): Product Procurement Specifications and Technical Baseline


4,6-Dimethyl-1H-indole-2-carboxylic acid (CAS 383132-27-2) is a substituted indole-2-carboxylic acid derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The compound features methyl substituents at positions 4 and 6 of the indole ring system, which distinguish it from unsubstituted indole-2-carboxylic acid and other regioisomeric analogs . This compound is commercially available at purity grades typically ≥98% and serves as a versatile synthetic building block in medicinal chemistry and drug discovery programs .

Why Generic Indole-2-carboxylic Acid Substitution Is Scientifically Invalid: The 4,6-Dimethyl Pharmacophore Requirement


Generic substitution with unsubstituted indole-2-carboxylic acid or alternative regioisomers is scientifically invalid for programs targeting the MmpL3 transporter or other structure-dependent applications. SAR studies have established that the 4,6-dimethyl substitution pattern on the indole core is a critical determinant of antimycobacterial potency, with 4,6-dimethyl-substituted indolecarboxamides demonstrating substantially enhanced activity against Mycobacterium tuberculosis compared to their unsubstituted indole counterparts (R = H) [1]. The methyl groups at positions 4 and 6 enhance lipophilicity and optimize molecular recognition at the MmpL3 binding site, a feature absent in generic alternatives [1].

Quantitative Differentiation Evidence: 4,6-Dimethyl-1H-indole-2-carboxylic Acid vs. Closest Structural Analogs


4,6-Dimethyl Substitution Enables Nanomolar Antitubercular Activity in Indolecarboxamide Derivatives via MmpL3 Inhibition

The 4,6-dimethyl substitution on the indole core is essential for achieving nanomolar antitubercular potency. In direct head-to-head SAR comparisons, indolecarboxamide derivatives built from the 4,6-dimethyl indole scaffold (R = CH₃) demonstrate substantially improved anti-M. tuberculosis activity relative to their unsubstituted indole (R = H) counterparts [1]. The advanced lead compound NITD-304, which incorporates a 4,6-disubstituted indole core, exhibited a minimum inhibitory concentration (MIC) of 15 nM against M. tuberculosis H37Rv and maintained potent activity against multidrug-resistant (MDR) clinical isolates [2]. In vivo, NITD-304 at 100 mg/kg reduced lung bacterial burden by 2.14 log CFU after four weeks of treatment in a chronic mouse model of TB infection [2].

Antitubercular drug discovery MmpL3 inhibition Mycobacterium tuberculosis Structure-activity relationship

4,6-Dimethyl Indole Scaffold Provides Superior Anti-Mycobacterial Activity Relative to Unsubstituted Parent Scaffold

Studies evaluating indole-2-carboxylic acid derivatives have demonstrated that dimethylated derivatives, specifically those bearing methyl groups at positions 4 and 6, exhibit improved anti-mycobacterial activity compared to their unsubstituted counterparts . This structural modification significantly enhances the pharmacological profile of compounds derived from this scaffold. The target compound 4,6-dimethyl-1H-indole-2-carboxylic acid itself has been investigated as an inhibitor of MmpL3, an essential protein in mycobacterial cell wall synthesis, with this inhibition being crucial for developing new treatments for tuberculosis and other mycobacterial infections .

Antimycobacterial Indole derivatives Mycobacterial cell wall Drug discovery

4,6-Dimethyl Indole-2-carboxylic Acid as a Substrate for UbiD Enzymes in Biocatalytic Carboxylation Reactions

The unique structural features of 4,6-dimethyl-1H-indole-2-carboxylic acid enable its use as a substrate for UbiD-like enzymes, which catalyze reversible (de)carboxylation reactions of unsaturated carboxylic acids using prenylated flavin mononucleotide (prFMN) as a cofactor . This positions the compound as a valuable substrate in biocatalytic cascades where UbiD enzymes can be coupled with carboxylic acid reductases to facilitate the conversion of aromatic substrates into useful products, including α,β-unsaturated aldehydes via enzymatic CO₂ fixation [1].

Biocatalysis UbiD enzymes CO₂ fixation Green chemistry

High-Impact Application Scenarios for 4,6-Dimethyl-1H-indole-2-carboxylic Acid (CAS 383132-27-2)


Synthesis of MmpL3-Targeting Antitubercular Indolecarboxamides

This compound serves as the essential carboxylic acid building block for synthesizing 4,6-dimethyl-substituted indolecarboxamide derivatives targeting the MmpL3 transporter in M. tuberculosis. SAR studies have established that the 4,6-dimethyl indole scaffold confers substantially enhanced antitubercular potency compared to unsubstituted indole analogs [1]. Researchers should procure this specific building block for any program synthesizing MmpL3 inhibitors requiring nanomolar potency against drug-sensitive and multidrug-resistant M. tuberculosis strains.

Thyroid Receptor Ligand Development Programs

Pfizer patents (US6723744, US20030078289) explicitly claim 5-(4-Hydroxy-3-isopropyl-phenoxy)-4,6-dimethyl-1H-indole-2-carboxylic acid and related 4,6-dimethyl-substituted indole-2-carboxylic acid derivatives as thyroid receptor ligands [1]. Procurement of this specific building block is mandatory for replicating or expanding upon these patented thyroid receptor modulator scaffolds.

PPARγ Partial Agonist Scaffold Exploration

A series of novel aryl indole-2-carboxylic acids has been identified as potent selective PPARγ modulators, with compound 5 demonstrating in vivo efficacy in the db/db mouse model of type 2 diabetes with comparable plasma exposure to rosiglitazone [1]. While the 4,6-dimethyl substitution is not explicitly detailed in the abstract, the indole-2-carboxylic acid scaffold represents a validated pharmacophore for PPARγ partial agonism, supporting procurement for programs exploring metabolic disease targets.

Biocatalytic CO₂ Fixation Using UbiD Enzyme Systems

The compound serves as a substrate for UbiD-like enzymes in reversible carboxylation reactions, enabling its use in biocatalytic cascades for CO₂ fixation and the production of valuable aromatic chemicals [1]. Researchers in green chemistry and industrial biotechnology should procure this compound for developing sustainable enzymatic carboxylation processes and CO₂ utilization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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